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The following tables summarize key efficacy and safety data from clinical studies for recurrent ovarian

cancer and small-cell lung cancer.

Table 1: Comparison in Recurrent Ovarian Cancer (Phase 2b Study) [1] [2]

Parameter
Belotecan (0.5
mg/m² x 5 days)

Topotecan (1.5
mg/m² x 5 days)

Statistical Significance

Overall Response Rate
(ORR)

29.6% (ITT) / 30.3%
(PP)

26.1% (ITT) / 25.0%
(PP)

Not Significant (P=0.645
ITT)

Median Overall Survival
(OS)

39.7 months (PP) 26.6 months (PP) P = 0.034 (PP population)

OS in PRROC & non-
HGSC

Improved - Significant (Adjusted HR:
0.499 & 0.187)

Treatment Completion Information missing Information missing No significant difference

Dose
Reductions/Delays

Information missing Information missing No significant difference
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Notes: ITT = Intention-to-Treat; PP = Per-Protocol; PRROC = Platinum-Resistant Recurrent Ovarian

Cancer; non-HGSC = non-High-Grade Serous Carcinoma; HR = Hazard Ratio.

Table 2: Hematological Toxicity Profile in Recurrent Ovarian Cancer [3] [1]

Toxicity (Grade
3/4)

Belotecan-based
Chemotherapy

Topotecan-based
Chemotherapy

Notes

Neutropenia 55.6% of cycles 43.1% of cycles Higher in belotecan
group (P < 0.05) [3]

Anemia 3.6% of cycles 14.8% of cycles Higher in topotecan
group (P < 0.05) [3]

Thrombocytopenia 12.8% of cycles 20.0% of cycles Higher in topotecan
group (P < 0.05) [3]

Febrile
Neutropenia

No significant difference No significant difference Similar rates between
groups [1] [2]

Table 3: Comparison in Sensitive-Relapsed Small-Cell Lung Cancer (Phase 2b Study) [4]

Parameter
Belotecan (0.5 mg/m²
x 5 days)

Topotecan (1.5 mg/m²
x 5 days)

Statistical
Significance

Overall Response
Rate (ORR)

33% 21% P = 0.09

Disease Control Rate
(DCR)

85% 70% P = 0.030

Median Overall
Survival (OS)

13.2 months 8.2 months HR = 0.69 (95% CI:

0.48-0.99)

Treatment
Completion

53% 35% P = 0.022
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Detailed Experimental Protocols

For a clear understanding of the data, here are the methodologies from the key clinical trials cited.

1. Phase 2b Study in Recurrent Ovarian Cancer [1] [2]

Objective: To compare the efficacy and toxicity of belotecan versus topotecan.

Study Design: Multicentre, randomised, open-label, parallel-group.
Patient Population: Patients with platinum-sensitive or platinum-resistant recurrent epithelial ovarian

cancer.
Intervention:

Belotecan arm: 0.5 mg/m² intravenous infusion over 30 minutes for five consecutive days
every 3 weeks.

Topotecan arm: 1.5 mg/m² intravenous infusion over 30 minutes for five consecutive days
every 3 weeks.

Treatment Duration: Up to six cycles, or until disease progression or unacceptable toxicity.
Dose Modification: Dose reduction (by 0.1 mg/m² for belotecan, 0.25 mg/m² for topotecan) or cycle

delay (up to 2 weeks) for Grade 3/4 hematologic or non-hematologic toxicities.
Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1 or GCIG criteria.

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and toxicity rates
assessed by CTCAE v4.0.

2. Phase 2b Study in Sensitive-Relapsed SCLC [4]

Objective: To compare the efficacy and safety of belotecan vs. topotecan.
Study Design: Multicentre, randomised, open-label, parallel-group.

Patient Population: Patients with sensitive-relapsed SCLC (relapse ≥3 months after first-line
therapy).

Intervention:
Belotecan arm: 0.5 mg/m² daily for five consecutive days every 3 weeks.

Topotecan arm: 1.5 mg/m² daily for five consecutive days every 3 weeks.
Treatment Duration: Six cycles planned.

Dose Modification: Similar rules for suspension and dose reduction based on hematological
parameters and non-hematological toxicity.

Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1.
Secondary Endpoints: Disease Control Rate (DCR), PFS, OS, and toxicity.

Key Decision Workflow
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The diagram below outlines a potential clinical decision pathway based on the findings from the cited

studies.

Patient with Recurrent Cancer

Determine Cancer Type

Recurrent Ovarian Cancer Sensitive-Relapsed SCLC

Consider Subgroup:
Platinum-Resistant or

non-High-Grade Serous

Belotecan or Topotecan
are viable options

General population

Consider Subgroup:
Age <65, Extensive Disease,

Poor Performance Status

General population

Consider Belotecan

Potential OS benefitPotential OS benefit

Evaluate Hematological
Risk Profile

Monitor and Manage Toxicity

Higher neutropenia riskHigher anemia/thrombocytopenia risk
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Conclusion and Clinical Implications

The search results indicate that belotecan is not inferior to topotecan in terms of efficacy for recurrent

ovarian cancer and may offer a survival advantage in specific patient subgroups and in SCLC [1] [2] [4].

For Recurrent Ovarian Cancer: Belotecan may be a preferred option, particularly for patients with

platinum-resistant disease or non-high-grade serous carcinoma, where it showed a significant
overall survival benefit [1] [2].

For Relapsed SCLC: Belotecan demonstrated a superior disease control rate and overall survival,
suggesting it is a potent alternative to topotecan, especially in patients with more advanced disease

or poorer performance status [4].
Toxicity Trade-offs: The choice may depend on a patient's specific susceptibility to hematological

toxicities. Belotecan is associated with a higher risk of neutropenia, while topotecan carries a greater
risk of anemia and thrombocytopenia [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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